3-(2-Cyano-5-fluorophenyl)propanoic Acid

Description

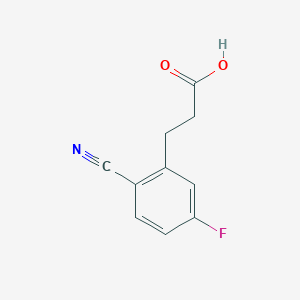

3-(2-Cyano-5-fluorophenyl)propanoic acid is a fluorinated aromatic compound featuring a cyano group at the 2-position and a fluorine atom at the 5-position of the phenyl ring, linked to a propanoic acid chain. The fluorine and cyano substituents confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

3-(2-cyano-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-8(6-12)7(5-9)2-4-10(13)14/h1,3,5H,2,4H2,(H,13,14) |

InChI Key |

FXRQFHZZASCVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-5-fluorophenyl)propanoic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-5-fluorobenzaldehyde and malonic acid.

Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms 3-(2-Cyano-5-fluorophenyl)acrylic acid.

Hydrogenation: The resulting 3-(2-Cyano-5-fluorophenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-5-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces amines.

Substitution: Produces various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Cyano-5-fluorophenyl)propanoic Acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-5-fluorophenyl)propanoic Acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Cyano-5-fluorophenyl)propanoic acid with structurally or functionally analogous propanoic acid derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Key Observations:

Fluorine at the 5-position (vs. 4-position in ’s compound) may alter steric interactions in biological targets, as seen in PPAR agonists where substituent position critically affects activity . Chloro-trifluoromethyl () and sulfamoyl () groups introduce distinct hydrophobicity and hydrogen-bonding capabilities, impacting solubility and target affinity.

Synthetic Routes: The target compound’s synthesis likely involves coupling a fluorinated phenylcyanide with a propanoic acid precursor, analogous to methods in (e.g., thioether formation via nucleophilic substitution) . In contrast, oxazole- and oxadiazole-containing derivatives () require heterocyclic ring formation, which adds complexity compared to direct substitution strategies .

Sulfamoylphenyl derivatives () highlight the role of acidic functional groups in forming bioactive hydrazones, a pathway that could be explored for the target compound .

Biological Activity

3-(2-Cyano-5-fluorophenyl)propanoic acid is a chemical compound notable for its potential biological activities, particularly in pharmacology. The presence of cyano and fluorine substituents in its structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a propanoic acid backbone attached to a 2-cyano-5-fluorophenyl group. This unique structure contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Weight | Approximately 193.17 g/mol |

| Functional Groups | Carboxylic acid, cyano group |

| Structural Features | Fluorinated aromatic ring |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom may enhance the compound's binding affinity to specific biological targets. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Binding Affinity

Studies indicate that the presence of electron-withdrawing groups such as cyano and fluorine increases the compound's binding affinity towards target proteins, which may enhance its efficacy in therapeutic applications .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural characteristics allow it to inhibit cyclooxygenase enzymes, reducing inflammation and pain .

- Anticancer Potential : There is emerging evidence that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.